1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves several steps, typically starting with the preparation of the tetrahydrothiophene ringThe final step involves the reaction of the intermediate with urea under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfone group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This interaction modulates cellular excitability by influencing potassium ion flow, which is crucial in various physiological processes .
Comparison with Similar Compounds
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea can be compared with other compounds containing the tetrahydrothiophene ring or urea moiety. Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and are known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N2O4S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(4-hydroxy-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C5H10N2O4S/c6-5(9)7-3-1-12(10,11)2-4(3)8/h3-4,8H,1-2H2,(H3,6,7,9) |
InChI Key |
QNMIWIOFDAIMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.